![molecular formula C23H17NO6 B2860713 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 714931-25-6](/img/no-structure.png)

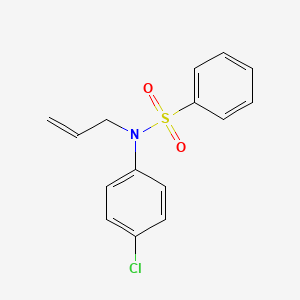

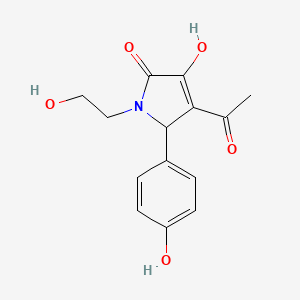

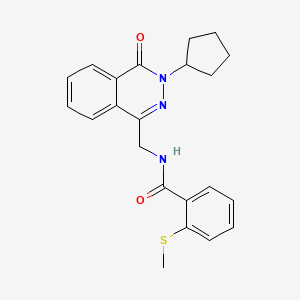

3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a chemical compound that belongs to the family of flavones. It is also known as 4'-Nitro-3',4-dimethoxyflavone or ND3. This compound has attracted the attention of researchers due to its potential therapeutic properties, especially in the treatment of cancer.

Scientific Research Applications

Synthesis and Characterization

3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one and its analogues have been the subject of various synthesis and characterization studies due to their potential applications in medicinal chemistry and material science. One study detailed the synthesis and characterization of novel polystyrene-supported TBD catalysts used in the Michael addition for synthesizing Warfarin and its analogues, showcasing the utility of such compounds in creating pharmacologically significant molecules (Alonzi et al., 2014).

Antibacterial Activities

Research into the antibacterial effects of synthesized derivatives of 4-hydroxy-chromen-2-one, which shares a structural similarity with the compound , highlighted their potent bacteriostatic and bactericidal activities. These studies provide insights into the antimicrobial potential of chromen-4-one derivatives, suggesting their applicability in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Crystal Structure Analysis

The crystal structure analysis of closely related compounds, such as 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one, provides valuable information on the molecular geometry, intermolecular interactions, and potential functional applications of these molecules in various fields, including material sciences and drug design (Inglebert et al., 2014).

Anticancer Research

Studies on ruthenium flavanol complexes, incorporating similar chromen-4-one structures, have demonstrated significant cytotoxic potential against breast cancer cell lines. These findings indicate the promise of chromen-4-one derivatives in the development of new anticancer agents (Singh et al., 2017).

Phototransformation Studies

Phototransformation of 3-alkoxychromenones has been explored, with research showing regioselective photocyclisation and dealkoxylation. This study highlights the photochemical properties of chromen-4-one derivatives, suggesting their potential applications in photodynamic therapy and as photoresponsive materials (Khanna et al., 2015).

Colorimetric Recognition

Chromen-4-one derivatives have been utilized in the development of new chemo-sensors for the colorimetric recognition of ions in aqueous solutions, demonstrating their utility in environmental monitoring and analytical chemistry (Jo et al., 2014).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves the condensation of 4-methoxybenzaldehyde with 4-nitrophenylacetonitrile to form 3-(4-methoxyphenyl)-7-nitro-4-phenylchromen-4-one, which is then reduced to 3-(4-methoxyphenyl)-7-amino-4-phenylchromen-4-one. The amino group is then protected with a methoxy group, followed by the reaction with formaldehyde to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "4-nitrophenylacetonitrile", "sodium borohydride", "acetic acid", "formaldehyde", "hydrochloric acid", "sodium hydroxide", "methanol" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 4-nitrophenylacetonitrile in the presence of sodium hydroxide and methanol to form 3-(4-methoxyphenyl)-7-nitro-4-phenylchromen-4-one.", "Step 2: Reduction of 3-(4-methoxyphenyl)-7-nitro-4-phenylchromen-4-one with sodium borohydride in acetic acid to form 3-(4-methoxyphenyl)-7-amino-4-phenylchromen-4-one.", "Step 3: Protection of the amino group with methoxy group in the presence of hydrochloric acid and methanol to form 3-(4-methoxyphenyl)-7-(methoxyamino)-4-phenylchromen-4-one.", "Step 4: Reaction of 3-(4-methoxyphenyl)-7-(methoxyamino)-4-phenylchromen-4-one with formaldehyde in the presence of sodium hydroxide to form the final product, 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one." ] } | |

CAS RN |

714931-25-6 |

Molecular Formula |

C23H17NO6 |

Molecular Weight |

403.39 |

IUPAC Name |

3-(4-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one |

InChI |

InChI=1S/C23H17NO6/c1-28-18-8-4-16(5-9-18)21-14-30-22-12-19(10-11-20(22)23(21)25)29-13-15-2-6-17(7-3-15)24(26)27/h2-12,14H,13H2,1H3 |

InChI Key |

RMVVNDSCURLJKC-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

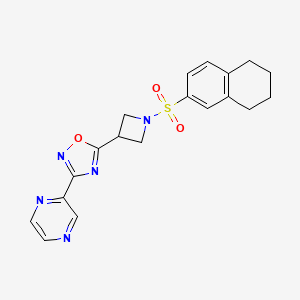

![N-[(4-methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2860631.png)

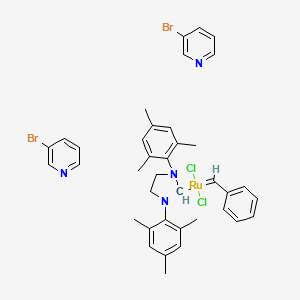

![Methyl 2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2860639.png)

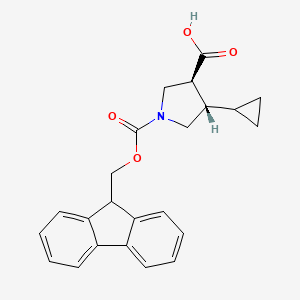

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B2860642.png)

![N-(4-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2860648.png)

![6-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2860649.png)